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Compound of Interest

Compound Name: 11(S)-Hede

Cat. No.: B15548689 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the commercial sources, purity, and

experimental protocols for the use of 11(S)-hydroxyeicosatetraenoic acid (11(S)-HETE)

standards. 11(S)-HETE is a bioactive lipid metabolite of arachidonic acid involved in various

physiological and pathological processes, making it a key molecule for research in

inflammation, cardiovascular disease, and cancer.

Commercial Sources and Purity of 11(S)-HETE
Standards
The quality and purity of chemical standards are critical for obtaining reliable and reproducible

experimental results. Several reputable commercial suppliers provide 11(S)-HETE standards.

The table below summarizes the available information on some of these sources. Researchers

should always refer to the supplier's certificate of analysis for lot-specific purity data.
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Supplier Product Name CAS Number Purity Formulation

Santa Cruz

Biotechnology
(±)11-HETE 73804-65-6 ≥98%[1] Not specified

Cayman

Chemical
11(S)-HETE 73175-65-2 ≥98%

A solution in

ethanol[2]

MyBioSource

11-hydroxy-

5(Z),8(Z),12(E),1

4(Z)-

eicosatetraenoic

acid

Not Specified >98%[3] Not specified

Avanti Polar

Lipids

15(S)-HETE-d11

(Deuterated

Standard)

3091880-04-2 >99%[4]
Methylene

Chloride

Note: (±)11-HETE is a racemic mixture of 11(S)-HETE and 11(R)-HETE.

Signaling Pathway of 11(S)-HETE
11(S)-HETE is produced from arachidonic acid primarily through the action of lipoxygenase

(LOX) enzymes and as a product of non-enzymatic lipid peroxidation[5]. Its signaling can

influence various cellular processes, including cell proliferation and inflammation. While the

specific receptor for 11(S)-HETE is not as well-defined as for other eicosanoids, HETEs are

known to act through G-protein coupled receptors (GPCRs)[6][7]. The pathway below illustrates

a generalized signaling cascade initiated by 11(S)-HETE.
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Caption: Generalized signaling pathway of 11(S)-HETE.
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Experimental Protocols
The following are detailed methodologies for key experiments involving 11(S)-HETE.

Cell Culture and Treatment with 11(S)-HETE
This protocol describes the general procedure for treating cultured cells with an 11(S)-HETE

standard to study its biological effects.

Materials:

11(S)-HETE standard solution (e.g., in ethanol)

Appropriate cell line and complete culture medium

Phosphate-buffered saline (PBS), sterile

Cell culture plates/flasks

Reagents for downstream analysis (e.g., RNA extraction kit, lysis buffer for protein analysis)

Protocol:

Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them

to adhere and grow to the desired confluency (typically 70-80%).

Preparation of 11(S)-HETE Working Solution:

Thaw the 11(S)-HETE stock solution on ice.

Prepare a fresh working solution by diluting the stock solution in serum-free culture

medium to the desired final concentration. It is crucial to ensure the final concentration of

the solvent (e.g., ethanol) in the culture medium is minimal (<0.1%) to avoid solvent-

induced effects. A vehicle control (medium with the same concentration of solvent) should

always be included in the experimental design.

Cell Treatment:

Remove the complete culture medium from the cells and wash once with sterile PBS.
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Replace the medium with the prepared 11(S)-HETE working solution or the vehicle

control.

Incubate the cells for the desired period (e.g., 24 hours) under standard cell culture

conditions (e.g., 37°C, 5% CO₂).

Harvesting: After the incubation period, harvest the cells for downstream analysis.

For RNA analysis: Wash cells with PBS and lyse directly in the plate using a lysis buffer

from an RNA extraction kit.

For protein analysis: Wash cells with PBS, scrape, and centrifuge to collect the cell pellet.

Lyse the pellet in an appropriate lysis buffer.

For media analysis: Collect the culture medium to measure secreted factors.

Quantification of 11(S)-HETE by Liquid
Chromatography-Tandem Mass Spectrometry (LC-
MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of eicosanoids like

11(S)-HETE in biological samples.[8][9][10][11][12]

Materials:

Biological sample (e.g., plasma, cell culture supernatant)

Deuterated internal standard (e.g., 15(S)-HETE-d8)[8]

Solid-phase extraction (SPE) columns (e.g., C18)

Solvents for extraction and chromatography (e.g., methanol, acetonitrile, water, acetic acid)

LC-MS/MS system equipped with an electrospray ionization (ESI) source

Protocol:

a. Sample Preparation (Solid-Phase Extraction):
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Add a known amount of the deuterated internal standard to the biological sample.

Condition the SPE column with methanol followed by water.

Load the sample onto the SPE column.

Wash the column with a low percentage of organic solvent (e.g., 10% methanol) to remove

polar impurities.

Elute the lipids, including 11(S)-HETE, with a higher concentration of organic solvent (e.g.,

methanol or acetonitrile).

Evaporate the eluate to dryness under a stream of nitrogen.

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

Chromatographic Separation:

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

Mobile Phase A: Water with 0.1% acetic acid.

Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% acetic acid.[10]

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used

to separate the analytes.

Flow Rate: Typically 0.3-0.5 mL/min.

Mass Spectrometry Detection:

Ionization Mode: Negative electrospray ionization (ESI-).

Analysis Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions: Monitor specific precursor-to-product ion transitions for 11(S)-HETE

(e.g., m/z 319 -> 167) and the internal standard.[10]
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Quantification: Construct a calibration curve using known concentrations of the 11(S)-HETE

standard. The concentration of 11(S)-HETE in the sample is determined by comparing its

peak area ratio to the internal standard against the calibration curve.

General Protocol for 11(S)-HETE Enzyme-Linked
Immunosorbent Assay (ELISA)
ELISA is a high-throughput method for the quantification of 11(S)-HETE, though it may have

lower specificity compared to LC-MS/MS.[13][14] This is a general protocol based on

competitive ELISA principles.

Materials:

11(S)-HETE ELISA kit (containing 11(S)-HETE standard, antibody, tracer, wash buffer, and

substrate)

Biological sample

Microplate reader

Protocol:

Prepare Reagents and Standards: Reconstitute and dilute all kit components as per the

manufacturer's instructions. Prepare a serial dilution of the 11(S)-HETE standard to generate

a standard curve.

Sample Preparation: Dilute biological samples as necessary to fall within the detection range

of the assay.

Assay Procedure:

Add the standard or sample to the wells of the antibody-coated microplate.

Add the 11(S)-HETE tracer (e.g., conjugated to an enzyme like acetylcholinesterase) to

each well.

Add the specific antibody to each well.
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Incubate the plate to allow for competitive binding between the 11(S)-HETE in the

sample/standard and the tracer for the limited antibody binding sites.

Washing: Wash the plate multiple times with the provided wash buffer to remove unbound

reagents.

Substrate Addition and Incubation: Add the enzyme substrate to each well. The enzyme on

the bound tracer will convert the substrate, leading to a color change.

Read Absorbance: Stop the reaction and read the absorbance at the appropriate wavelength

using a microplate reader.

Calculation: The concentration of 11(S)-HETE in the samples is inversely proportional to the

signal intensity. Calculate the concentrations by interpolating from the standard curve.

Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of

11(S)-HETE on a cellular system.
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Caption: A typical experimental workflow for 11(S)-HETE studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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